

# Assessing the Therapeutic Equivalence of Generic Fluvastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic equivalence between generic fluvastatin and its brand-name counterpart, Lescol®. The assessment is based on publicly available bioequivalence data and established scientific principles of drug interchangeability. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key bioequivalence studies.

### **Executive Summary**

The therapeutic equivalence of generic and branded medications is a critical aspect of pharmaceutical science and public health. For a generic drug to be approved for marketing, it must demonstrate bioequivalence to the reference (brand-name) product. This means that the rate and extent of absorption of the active pharmaceutical ingredient are not significantly different when administered at the same molar dose under similar conditions. This guide presents data from bioequivalence studies on generic fluvastatin, demonstrating its comparability to Lescol®.

## **Data Presentation: Pharmacokinetic Equivalence**

Bioequivalence is primarily determined by comparing key pharmacokinetic parameters: the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure. For a generic product to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means



(generic/brand) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.

The following tables summarize the results from bioequivalence studies comparing a generic fluvastatin product (Fluvastatine Accord) with the reference product, Lescol® XL, at an 80 mg dose.

Table 1: Single-Dose Bioequivalence Study (Fasting Conditions)

| Pharmacokinetic<br>Parameter | Generic Fluvastatin<br>(Test) | Lescol® XL<br>(Reference) | Geometric Mean<br>Ratio (90% CI) |
|------------------------------|-------------------------------|---------------------------|----------------------------------|
| Cmax (ng/mL)                 | 41.0 ± 19.4                   | 37.7 ± 21.0               | 108.73% (100.00% -<br>124.00%)   |
| AUC0-t (ng·h/mL)             | 151.0 ± 83.5                  | 146.1 ± 73.3              | 103.35% (91.00% -<br>110.00%)    |
| AUC0-∞ (ng·h/mL)             | 165.1 ± 92.9                  | 159.4 ± 76.0              | 103.58% (90.00% -<br>111.00%)    |

Data presented as arithmetic mean  $\pm$  standard deviation. The 90% Confidence Intervals are within the bioequivalence acceptance range of 80.00% - 125.00%.[1]

Table 2: Single-Dose Bioequivalence Study (Fed Conditions)

| Pharmacokinetic<br>Parameter | Generic Fluvastatin<br>(Test) | Lescol® XL<br>(Reference) | Geometric Mean<br>Ratio (90% CI) |
|------------------------------|-------------------------------|---------------------------|----------------------------------|
| Cmax (ng/mL)                 | 27.8 ± 12.3                   | 27.5 ± 14.5               | 101.09% (90.87% -<br>112.50%)    |
| AUC0-t (ng·h/mL)             | 215.3 ± 91.8                  | 211.1 ± 87.5              | 102.00% (95.02% -<br>109.47%)    |
| AUC0-∞ (ng·h/mL)             | 231.8 ± 98.5                  | 227.1 ± 93.9              | 102.07% (95.22% -<br>109.43%)    |



Data presented as arithmetic mean  $\pm$  standard deviation. The 90% Confidence Intervals are within the bioequivalence acceptance range of 80.00% - 125.00%.

Table 3: Multiple-Dose Bioequivalence Study (Fasting Conditions)

| Pharmacokinetic<br>Parameter | Generic Fluvastatin<br>(Test) | Lescol® XL<br>(Reference) | Geometric Mean<br>Ratio (90% CI) |
|------------------------------|-------------------------------|---------------------------|----------------------------------|
| Cmax,ss (ng/mL)              | 63.6 ± 28.5                   | 60.1 ± 31.3               | 105.82% (97.03% -<br>115.39%)    |
| AUC0-24,ss (ng·h/mL)         | 321.8 ± 138.2                 | 309.8 ± 131.8             | 103.87% (97.74% -<br>110.42%)    |

Data presented as arithmetic mean  $\pm$  standard deviation. The 90% Confidence Intervals are within the bioequivalence acceptance range of 80.00% - 125.00%.

The data presented in these tables clearly demonstrate that the generic fluvastatin product meets the stringent criteria for bioequivalence under fasting, fed, and multiple-dose conditions.

## **Experimental Protocols**

The bioequivalence of generic fluvastatin was established through a series of randomized, open-label, two-period, crossover studies in healthy adult volunteers. The following provides a general outline of the methodologies employed in these studies.

#### 1. Study Design:

- Design: Single-center, randomized, open-label, two-treatment, two-period, crossover design.
- Washout Period: A washout period of at least 7 days separated the two treatment periods to ensure complete elimination of the drug from the body before the next administration.

#### 2. Study Population:

Healthy male and female volunteers, typically between the ages of 18 and 55 years.



- Subjects were screened for health status through medical history, physical examination, and clinical laboratory tests.
- Exclusion criteria included a history of clinically significant diseases, allergies to statins, and use of any medication that could interfere with the study drug.
- 3. Dosing and Administration:
- Test Product: Generic Fluvastatin 80 mg prolonged-release tablets.
- Reference Product: Lescol® XL 80 mg prolonged-release tablets.
- Administration: A single oral dose of either the test or reference product was administered with a standardized volume of water (e.g., 240 mL).
- Fasting/Fed Conditions:
  - Fasting studies: Subjects fasted for at least 10 hours before and 4 hours after drug administration.
  - Fed studies: A standardized high-fat, high-calorie breakfast was consumed within 30 minutes before drug administration.
- 4. Blood Sampling:
- Venous blood samples were collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 hours post-dose).
- Plasma was separated by centrifugation and stored frozen until analysis.
- 5. Analytical Method:
- Plasma concentrations of fluvastatin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- The method was validated for linearity, accuracy, precision, selectivity, and stability.
- 6. Pharmacokinetic and Statistical Analysis:



- Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) were calculated from the plasma concentration-time data using non-compartmental methods.
- An analysis of variance (ANOVA) was performed on the log-transformed pharmacokinetic parameters.
- The 90% confidence intervals for the ratio of the geometric means of the test and reference products were calculated to determine bioequivalence.

## **Mandatory Visualizations**

The following diagrams illustrate key concepts related to the assessment of generic fluvastatin.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. M13B Bioequivalence for Immediate-Release Solid Oral Dosage Forms: Additional Strengths Biowaiver | FDA [fda.gov]
- To cite this document: BenchChem. [Assessing the Therapeutic Equivalence of Generic Fluvastatin: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601123#assessing-the-therapeutic-equivalence-of-generic-fluvastatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com